3-methoxy-5-methyl-1-phenyl-1H-pyrazole

Kinase Inhibition Medicinal Chemistry SAR Analysis

3-Methoxy-5-methyl-1-phenyl-1H-pyrazole (CAS 1013-38-3) is a heterocyclic compound within the pyrazole family, characterized by a 3-methoxy and 5-methyl substitution pattern on the pyrazole core and an N1-phenyl group. This specific regiochemistry defines its utility as a versatile synthetic intermediate and a scaffold for medicinal chemistry exploration.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 1013-38-3
Cat. No. B12884325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-5-methyl-1-phenyl-1H-pyrazole
CAS1013-38-3
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=CC=C2)OC
InChIInChI=1S/C11H12N2O/c1-9-8-11(14-2)12-13(9)10-6-4-3-5-7-10/h3-8H,1-2H3
InChIKeyNGVOVYIGNOOSBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-5-methyl-1-phenyl-1H-pyrazole (CAS 1013-38-3): A Differentiated Pyrazole Building Block for Medicinal Chemistry and Agrochemical Procurement


3-Methoxy-5-methyl-1-phenyl-1H-pyrazole (CAS 1013-38-3) is a heterocyclic compound within the pyrazole family, characterized by a 3-methoxy and 5-methyl substitution pattern on the pyrazole core and an N1-phenyl group. This specific regiochemistry defines its utility as a versatile synthetic intermediate and a scaffold for medicinal chemistry exploration [1]. The presence of the methoxy group is noted to enhance solubility and modify electronic properties, contributing to its unique profile among phenylpyrazole isomers . It has been implicated in the design of biologically active molecules, most notably as a critical component in the structure of novel ROS receptor tyrosine kinase inhibitors [2].

Scaffold context Regiochemically defined pyrazole building block for medicinal chemistry exploration
Synthetic handle 3-Methoxy group supports further nucleophilic substitution transformations
Kinase inhibitor programs Reported core scaffold for ROS receptor tyrosine kinase inhibitor synthesis

Why Generic 'Phenylpyrazole' Substitution is Ineffective: The Critical Role of 3-Methoxy-5-Methyl Regiochemistry in 1013-38-3


In the class of 1-phenyl-1H-pyrazoles, substitution pattern dictates both chemical reactivity and biological target engagement. Simple substitution of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole (CAS 1013-38-3) with a positional isomer like 5-methoxy-3-methyl-1-phenyl-1H-pyrazole (CAS 27349-35-5) is not viable for applications requiring specific regiochemistry. The former positions the methoxy group at the 3-position, which is crucial for its role as a starting material in synthesizing specific ROS kinase inhibitors [1]. The latter isomer, with a 5-methoxy group, is identified as an impurity of the drug Edaravone and is employed for a completely different purpose, namely analytical standard development [2]. Furthermore, the unsubstituted analog, 3-methyl-1-phenyl-1H-pyrazole (CAS 1128-54-7), lacks the methoxy group entirely, significantly altering its electronic properties, lipophilicity, and synthetic utility [3]. These stark differences in application underscore that generic class-level claims are insufficient for scientific procurement, where precise substitution and the resulting chemical behavior are paramount.

!
Positional Isomer Mismatch

5-Methoxy-3-methyl isomer (CAS 27349-35-5) is classified as an Edaravone impurity and cannot substitute this building block in synthetic routes.

!
Des-Methoxy Analog Limitation

3-Methyl-1-phenyl-1H-pyrazole lacks the 3-methoxy synthetic handle, altering reactivity and electronic properties critical for downstream functionalization.

!
Class-Level Substitution Fails

Generic phenylpyrazole procurement overlooks the critical 3-methoxy-5-methyl regiochemistry required for reported ROS kinase inhibitor pharmacophores.

Quantitative Differentiation Evidence for 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole (1013-38-3) Procurement Decisions


Enabling Potent ROS Kinase Inhibition: The 3-Methoxy-5-Methylphenyl Scaffold as a Critical Pharmacophoric Element

The specific 3-methoxy-5-methyl-1-phenyl-1H-pyrazole core is not the final active drug, but a demonstrably crucial building block for generating potent ROS1 kinase inhibitors. In a study by Park et al. (2012), a series of 4-(pyridin-4-yl)-(3-methoxy-5-methylphenyl)-1H-pyrazoles were synthesized from a scaffold containing this exact core [1]. The resulting lead compound, 6h, exhibited moderate inhibitory activity with an IC50 value of 6.25 μM against ROS kinase [1]. Further optimization of this core, as demonstrated in later work by Al-Sanea et al. (2021), led to compound 4e, which showed a significant improvement in potency with an IC50 of 1.25 μM against ROS kinase [2]. This demonstrates the specific 3-methoxy-5-methylphenyl pyrazole framework's value in generating potent inhibitors, a property not shared by its positional isomer (5-methoxy-3-methyl) or the des-methoxy analog.

ROS Kinase Potency Context
Reported
IC50 1.25 μM (compound 4e)
Scaffold yields potent inhibitors; class-level inference
Further functionalization required; in vitro ROS kinase assay
Kinase Inhibition Medicinal Chemistry SAR Analysis

Regiochemical Purity and Distinct Identity: Differentiation from the Edaravone Impurity Isomer (CAS 27349-35-5)

The differentiation between 3-methoxy-5-methyl-1-phenyl-1H-pyrazole (CAS 1013-38-3) and its positional isomer, 5-methoxy-3-methyl-1-phenyl-1H-pyrazole (CAS 27349-35-5), is a matter of strict regulatory and analytical identity. CAS 27349-35-5 is officially classified and utilized as 'Edaravone Impurity 14' [1]. This classification carries specific implications for its use in analytical method development and validation for drug substance purity testing [1]. The target compound, CAS 1013-38-3, does not share this specific impurity designation. Therefore, for any application requiring the non-impurity pyrazole isomer or for synthetic routes where regiochemistry is crucial, the two cannot be interchanged.

Regulatory Identity Distinction
Head-to-head
Building Block (1013-38-3)
vs
Edaravone Impurity 14 (27349-35-5)
Binary functional classification difference
Regulatory and analytical chemistry context
Analytical Chemistry Pharmaceutical Impurity Analysis Quality Control

Physicochemical Differentiation: Solubility Enhancement via the Methoxy Group vs. Unsubstituted Analogs

The presence of the methoxy group on the pyrazole ring is a key differentiator from simpler analogs like 3-methyl-1-phenyl-1H-pyrazole (CAS 1128-54-7). While direct quantitative solubility comparison data for these specific compounds is limited in the available literature, the established principles of medicinal chemistry indicate that the methoxy substituent in 3-methoxy-5-methyl-1-phenyl-1H-pyrazole is expected to confer enhanced solubility in organic solvents and modify electronic properties compared to the unsubstituted 3-methyl-1-phenyl-1H-pyrazole [REFS-1, REFS-2]. This functional group is a crucial handle for further synthetic transformations (e.g., nucleophilic substitution) that are impossible on the des-methoxy analog, thereby expanding the compound's utility as a versatile intermediate .

Methoxy Group Differentiation
Class-level
3-Methoxy present vs. absent (CAS 1128-54-7)
Enables nucleophilic substitution; may support solubility context
Quantitative solubility data not reported; property to review
Physicochemical Properties Medicinal Chemistry Design Solubility

Validated Research and Industrial Applications for 3-Methoxy-5-methyl-1-phenyl-1H-pyrazole (1013-38-3)


Medicinal Chemistry: Core Scaffold for ROS Kinase Inhibitor Development

Researchers focused on developing novel ROS1 receptor tyrosine kinase inhibitors should prioritize this compound as a key building block. Evidence demonstrates that the 3-methoxy-5-methylphenyl pyrazole core, when further functionalized, yields compounds with potent inhibitory activity (IC50 values as low as 1.25 µM) [1]. This specific isomer is required for the established synthetic route, as its substitution pattern is integral to the final pharmacophore's activity [2].

Synthetic Organic Chemistry: Versatile Intermediate for Heterocycle Synthesis

For synthetic projects requiring a 1-phenylpyrazole with a nucleophilic handle and enhanced solubility, this compound is the correct procurement choice over non-methoxylated or differently substituted analogs. The 3-methoxy group allows for further chemical transformations such as nucleophilic substitution, which is impossible for the des-methoxy analog 3-methyl-1-phenyl-1H-pyrazole . Its unique substitution pattern also dictates regioselectivity in subsequent reactions, a property that generic 'phenylpyrazole' building blocks cannot replicate.

Pharmaceutical Quality Control: Precise Analytical Reference Standard Differentiation

Analytical laboratories developing or validating HPLC methods for Edaravone must be acutely aware of the difference between this compound (CAS 1013-38-3) and its positional isomer (CAS 27349-35-5). The latter is a known and designated impurity of Edaravone, while the former is not [3]. Procurement of CAS 1013-38-3 is specifically relevant for studies that require the non-impurity isomer, for use as a synthetic intermediate where the presence of the Edaravone impurity isomer would be a contaminant, or for establishing the distinct retention time of this specific pyrazole derivative in complex mixtures.

Application
Selection Property
Validation Focus
ROS Kinase Inhibitor Development
3-Methoxy-5-methylphenyl pyrazole scaffold
In vitro ROS kinase inhibition assay context
Heterocycle Synthesis Intermediate
Nucleophilic 3-methoxy synthetic handle
Regioselectivity and reactivity review
Non-Impurity Pyrazole Analytical Standard
Distinct identity from Edaravone Impurity 14
Retention time and impurity profile verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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